Abecarnil (isopropyl 6-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate) [] is a β-carboline derivative synthesized as a potential anxiolytic and anticonvulsant agent. [, , , ] It acts as a ligand for central benzodiazepine (BZ) receptors, specifically targeting the GABAA receptor complex. [, , , ] Research focuses on its potential as a safer alternative to traditional benzodiazepines, with reduced potential for tolerance, dependence, and side effects. [, , , , , , ]
The synthesis of Abecarnil involves a five-step process starting with [¹³C₂]glycine-isopropylester-hydrochloride. [] This is condensed with p-methoxy-benzaldehyde to form N-(p-methoxy-benzyliden)-[¹³C₂]glycine-isopropyl-ester. [] Subsequent reaction with 5-benzyloxy-pseudogramine and introduction of [¹³C]formaldehyde in a Pictet-Spengler reaction yields a 1,2,3,4-tetrahydro-β-carboline derivative. [] Dehydration of this intermediate produces [¹³C₃]Abecarnil with an overall yield of 23%. []
Abecarnil exhibits polymorphism, existing in three modifications: A, B, and C. [, ] Modifications A and B are thermodynamically unstable, while C is the stable polymorph. [] The choice of solvent influences which modification is initially crystallized. [, ] Isopropyl acetate typically yields the B form, which undergoes solution-mediated phase transformation into the stable C form or the metastable A form. []
Abecarnil interacts with the GABAA receptor complex, acting as a partial agonist at the benzodiazepine binding site. [, , , , , , , ] This binding enhances the inhibitory effects of the neurotransmitter GABA, leading to anxiolytic and anticonvulsant effects. [, ] Notably, Abecarnil exhibits higher affinity for BZ1 receptors in the forebrain compared to BZ2 receptors in the spinal cord. [, ] Its partial agonist activity potentially contributes to its reduced side effects and dependence liability compared to full benzodiazepine agonists. [, , , , ]
Abecarnil is primarily studied for its potential applications in the treatment of anxiety disorders and epilepsy. [, , , , , , , , ] Preclinical studies in rodents and primates demonstrate its potent anxiolytic and anticonvulsant effects. [, , , , , , , , , ] It effectively reduces anxiety-related behaviors in animal models, while exhibiting less sedation and motor impairment compared to traditional benzodiazepines. [, , ] Its anticonvulsant properties are evident in various seizure models, and it shows reduced tolerance and dependence liability in chronic administration studies. [, , , , ]
Furthermore, Abecarnil has been investigated for its potential to prevent or alleviate symptoms of benzodiazepine withdrawal. [, ] Studies suggest its ability to substitute for benzodiazepines during tapering, potentially facilitating smoother withdrawal with reduced discontinuation symptoms. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6